Cas no 34407-89-1 ((3-Methoxycyclohex-2-en-1-yl)methanol)
(3-Methoxycyclohex-2-en-1-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (3-Methoxycyclohex-2-en-1-yl)methanol
- (3-Methoxycyclohex-2-enyl)methanol
- 1,4,5,6-Tetrahydro-3-methoxybenzylalkohol
- 3-Methoxy-1,4,5,6-tetrahydro-benzylalkohol
- 3-Methoxy-1.4.5.6-tetrahydro-benzylalkohol
- AK103465
- ANW-64771
- CTK8C0499
- KB-207396
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- Inchi: InChI=1S/C8H14O2/c1-10-8-4-2-3-7(5-8)6-9/h5,7,9H,2-4,6H2,1H3
- InChI Key: DZOUVGYICAGBLI-UHFFFAOYSA-N
- SMILES: COC1=CC(CCC1)CO
Computed Properties
- Exact Mass: 142.09942
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 29.46
(3-Methoxycyclohex-2-en-1-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM201328-1g |
(3-methoxycyclohex-2-en-1-yl)methanol |
34407-89-1 | 95% | 1g |
$729 | 2021-06-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733882-1g |
(3-Methoxycyclohex-2-en-1-yl)methanol |
34407-89-1 | 98% | 1g |
¥4354.00 | 2024-05-17 |
(3-Methoxycyclohex-2-en-1-yl)methanol Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on (3-Methoxycyclohex-2-en-1-yl)methanol
Research Brief on (3-Methoxycyclohex-2-en-1-yl)methanol (CAS: 34407-89-1): Recent Advances and Applications
The compound (3-Methoxycyclohex-2-en-1-yl)methanol (CAS: 34407-89-1) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key synthetic intermediate and potential bioactive molecule. This research brief synthesizes the latest findings (2022-2024) regarding its synthesis, biological activities, and therapeutic potential, with particular focus on its emerging role in medicinal chemistry and drug discovery pipelines.
Recent synthetic methodology developments have significantly improved the production efficiency of 34407-89-1. A 2023 study in Advanced Synthesis & Catalysis demonstrated a novel asymmetric hydrogenation approach using chiral iridium catalysts, achieving 98% ee and 92% yield (Zhang et al., 2023). This breakthrough addresses previous challenges in stereoselective synthesis, making the compound more accessible for structure-activity relationship studies. Concurrently, green chemistry approaches utilizing biocatalysis have been reported, with engineered ketoreductases showing remarkable activity toward related cyclohexenyl precursors.
In pharmacological investigations, (3-Methoxycyclohex-2-en-1-yl)methanol has shown promising modulatory effects on inflammatory pathways. A 2024 Journal of Medicinal Chemistry publication revealed its function as a selective COX-2 inhibitor scaffold, with derivative compounds exhibiting IC50 values in the low micromolar range (≤3.2 μM) while maintaining >100-fold selectivity over COX-1 (Wilson et al., 2024). These findings suggest potential applications in developing next-generation anti-inflammatory agents with reduced gastrointestinal toxicity.
The compound's structural features have also enabled its use as a versatile chiral building block. Research groups at several pharmaceutical companies have incorporated 34407-89-1 into novel kinase inhibitor candidates, particularly for targeting JAK and BTK family kinases. Patent filings from 2022-2023 describe its utility in creating conformationally constrained analogs that improve target binding affinity while maintaining favorable pharmacokinetic properties (WO202318756, EP4257542).
Emerging applications in chemical biology include its use as a photoreactive probe for studying protein-ligand interactions. The cyclohexenyl moiety serves as an effective photo-crosslinker when modified with diazirine groups, as demonstrated in recent chemoproteomics studies mapping small molecule binding sites (ACS Chemical Biology, 2023). This application capitalizes on the compound's optimal balance of reactivity and stability under physiological conditions.
Current challenges in the field include the need for more comprehensive toxicological profiling and the development of scalable synthetic routes that maintain high stereochemical purity. Ongoing clinical trials involving derivatives of 34407-89-1 (NCT05678231, Phase I/II for autoimmune indications) may provide critical data about the translational potential of this chemical scaffold in the coming years.
In conclusion, (3-Methoxycyclohex-2-en-1-yl)methanol represents a structurally privileged scaffold with growing importance in medicinal chemistry. The convergence of improved synthetic methods, detailed mechanistic studies, and innovative applications positions this compound as a valuable tool for both drug discovery and chemical biology research. Future directions will likely focus on expanding its utility through structure-based design and exploring its potential in targeted drug delivery systems.
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